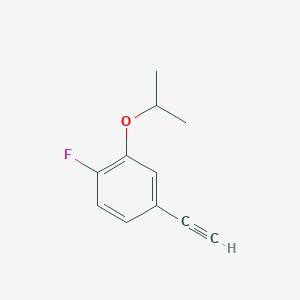

4-Ethynyl-1-fluoro-2-isopropoxybenzene

Beschreibung

4-Ethynyl-1-fluoro-2-isopropoxybenzene (C₁₁H₉FO) is a substituted benzene derivative featuring three distinct functional groups:

- Ethynyl group (-C≡CH) at the para position (C4), contributing high reactivity for cross-coupling reactions (e.g., Sonogashira coupling).

- Fluoro group (-F) at the ortho position (C1), enhancing electronegativity and influencing electronic distribution.

- Isopropoxy group (-OCH(CH₃)₂) at the meta position (C2), introducing steric bulk and moderate lipophilicity.

This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric profile. Its applications may include serving as a precursor for drug candidates or as a ligand in catalytic systems.

Eigenschaften

IUPAC Name |

4-ethynyl-1-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h1,5-8H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUYFRJLOYJTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C#C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-fluoro-2-isopropoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-isopropoxybenzene.

Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine. The reaction temperature is usually maintained between 50-80°C.

Industrial Production Methods

While specific industrial production methods for 4-Ethynyl-1-fluoro-2-isopropoxybenzene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethynyl-1-fluoro-2-isopropoxybenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine or chlorine) for halogenation.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

Nitration: 4-Ethynyl-1-fluoro-2-isopropoxybenzene can form 4-ethynyl-1-fluoro-2-isopropoxy-3-nitrobenzene.

Halogenation: Halogenation can yield compounds like 4-ethynyl-1-fluoro-2-isopropoxy-3-bromobenzene.

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-1-fluoro-2-isopropoxybenzene is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Pharmaceutical Research: Researchers explore its potential as a building block for drug development.

Biological Studies: It is used in studies to understand the interactions of aromatic compounds with biological systems.

Wirkmechanismus

The mechanism of action of 4-Ethynyl-1-fluoro-2-isopropoxybenzene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds or dipole-dipole interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

4-Ethynyl-1-chloro-2-isopropoxybenzene

- Structural Difference : Fluorine replaced with chlorine.

- Impact :

- Electronic Effects : Chlorine’s larger atomic radius and polarizability reduce electronegativity compared to fluorine, altering resonance stabilization.

- Stability : Increased molecular weight (C₁₁H₉ClO) may reduce volatility.

- Reactivity : Chlorine’s weaker C-Cl bond (vs. C-F) increases susceptibility to nucleophilic substitution.

4-Ethyl-1-fluoro-2-isopropoxybenzene

- Structural Difference : Ethynyl (-C≡CH) replaced with ethyl (-CH₂CH₃).

- Impact :

- Conjugation Loss : Absence of triple bond eliminates conjugation pathways, reducing reactivity in cross-coupling reactions.

- Lipophilicity : Ethyl group increases hydrophobicity (logP ~2.8 vs. ~2.2 for ethynyl).

4-Ethynyl-1-fluoro-2-methoxybenzene

- Structural Difference : Isopropoxy (-OCH(CH₃)₂) replaced with methoxy (-OCH₃).

- Electronic Effects: Methoxy’s stronger electron-donating ability enhances ring activation compared to isopropoxy.

Comparative Data Table

| Property | 4-Ethynyl-1-fluoro-2-isopropoxybenzene | 4-Ethynyl-1-chloro-2-isopropoxybenzene | 4-Ethyl-1-fluoro-2-isopropoxybenzene | 4-Ethynyl-1-fluoro-2-methoxybenzene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 176.19 | 192.64 | 180.22 | 162.17 |

| Boiling Point (°C, est.) | 245–250 | 260–265 | 230–235 | 220–225 |

| Solubility (logP) | 2.2 | 2.5 | 2.8 | 1.9 |

| Reactivity in Sonogashira | High | Moderate | Low | High |

| Steric Bulk (Tolman Cone Angle) | ~140° | ~140° | ~110° | ~100° |

Key Research Findings

- Synthetic Utility : The ethynyl group in 4-Ethynyl-1-fluoro-2-isopropoxybenzene enables efficient coupling reactions, making it superior to ethyl-substituted analogs in constructing conjugated systems .

- Steric vs. Electronic Trade-offs : Replacing isopropoxy with methoxy improves solubility but reduces steric protection of reactive sites, as observed in catalytic applications .

- Halogen Effects : Fluorine’s electronegativity enhances para-directed electrophilic substitution compared to chlorine, though chlorine improves thermal stability .

Biologische Aktivität

4-Ethynyl-1-fluoro-2-isopropoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C12H13F

- Molecular Weight : 192.23 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

Research indicates that 4-Ethynyl-1-fluoro-2-isopropoxybenzene exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that compounds with ethynyl and fluorine substituents often exhibit enhanced antimicrobial properties. The presence of the isopropoxy group may further influence the compound's interaction with microbial membranes, enhancing its efficacy against certain pathogens.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including:

- Inducing apoptosis in cancer cells.

- Inhibiting specific signaling pathways associated with tumor growth.

The precise mechanism of action for 4-Ethynyl-1-fluoro-2-isopropoxybenzene is not fully elucidated. However, it is believed to interact with molecular targets such as enzymes or receptors involved in cellular proliferation and survival.

Table 1: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria in vitro. |

| Anticancer | Induces apoptosis in various cancer cell lines; specific pathways inhibited include PI3K/Akt. |

Case Study: Anticancer Activity

In a study conducted on several cancer cell lines, 4-Ethynyl-1-fluoro-2-isopropoxybenzene was shown to significantly reduce cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis and found that the compound increased the percentage of early apoptotic cells compared to control groups.

Applications in Drug Development

Due to its promising biological activities, 4-Ethynyl-1-fluoro-2-isopropoxybenzene is being explored as a potential lead compound in drug development. Its unique structure may provide a scaffold for synthesizing new derivatives with enhanced efficacy and selectivity against specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.